molecular formula C7H10O2 B3029851 3,5-Dimethyl-1,2-cyclopentanedione CAS No. 8028-89-5

3,5-Dimethyl-1,2-cyclopentanedione

Cat. No.: B3029851
CAS No.: 8028-89-5
M. Wt: 126.15 g/mol
InChI Key: MIDXCONKKJTLDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known to be a volatile constituent in coffee aroma and cooked pork , suggesting it might interact with olfactory receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethyl-1,2-cyclopentanedione . For instance, its aroma-contributing properties may be affected by the temperature and preparation method of the food. Additionally, its stability and reactivity under normal conditions of use, storage, and transport have been reported .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1,2-cyclopentanedione plays a significant role in biochemical reactions due to its reactive diketone structure. It can interact with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of covalent bonds between the diketone group of this compound and the active sites of the enzymes, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of transcription factors, thereby affecting gene expression. Additionally, it can alter metabolic fluxes by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of its diketone group to nucleophilic sites on biomolecules, such as amino acids in proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which play crucial roles in the metabolism of cyclic ketones. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell. Additionally, this compound can act as a substrate for certain metabolic reactions, further integrating it into the cellular metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects. For example, its interaction with membrane-bound transporters can affect its distribution and availability within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its presence in the nucleus can also affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

3,5-Dimethyl-1,2-cyclopentanedione can be synthesized through direct alkylation of the methyl ester of 3-methylcyclopent-2-en-2-ol-1-one, followed by cleavage of the ether function . This method involves specific reaction conditions and reagents to ensure the successful formation of the desired compound.

Chemical Reactions Analysis

3,5-Dimethyl-1,2-cyclopentanedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

3,5-Dimethyl-1,2-cyclopentanedione has several applications in scientific research:

Comparison with Similar Compounds

3,5-Dimethyl-1,2-cyclopentanedione can be compared with other similar cyclic ketones, such as:

Properties

IUPAC Name

3,5-dimethylcyclopentane-1,2-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDXCONKKJTLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047660
Record name 3,5-Dimethyl-1,2-cyclopentanedione
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown liquid; [HSDB] Dark brown liquid with an odor of burnt sugar; [MSDSonline], Solid, light yellow to yellowish brown powder with a maple, burnt sugar odour
Record name Caramel color
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Record name 3,5-Dimethyl-1,2-cyclopentanedione
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Record name 3,5-Dimethyl-1,2-cyclo-pentanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/97/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

MISCIBLE WITH WATER IN ALL PROPORTIONS; MISCIBLE WITH DILUTE ALCOHOL UP TO 55% BY VOLUME; IMMISCIBLE WITH SOLVENT HEXANE, INSOL IN BENZENE, CHLOROFORM, ETHER, ACETONE, PETROLEUM ETHER, OIL TURPENTINE, insoluble in water
Record name CARAMEL COLOR
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Record name 3,5-Dimethyl-1,2-cyclo-pentanedione
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

ABOUT 1.35, 0.5 g/ml at 20°
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Record name 3,5-Dimethyl-1,2-cyclo-pentanedione
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Color/Form

AMORPHOUS; DARK BROWN, DARK-BROWN, THICK LIQUID, 1 PART DISSOLVED IN 1000 PARTS WATER YIELDS CLEAR SOLUTION HAVING A DISTINCT YELLOWISH ORANGE COLOR, WHEN DISSOLVED IN WATER & SPREAD ON A THIN LAYER GLASS PLATE, IT APPEARS HOMOGENEOUS, REDDISH BROWN, & TRANSPARENT

CAS No.

13494-07-0, 8028-89-5
Record name 3,5-Dimethyl-1,2-cyclopentanedione
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Record name 1,2-Cyclopentanedione, 3,5-dimethyl-
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Record name Caramel (color)
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Record name 3,5-Dimethyl-1,2-cyclopentanedione
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Record name 3,5-dimethylcyclopentane-1,2-dione
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Record name Caramel (color)
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Record name CARAMEL COLOR
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Record name 3,5-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
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Melting Point

91 - 92 °C
Record name 3,5-Dimethyl-1,2-cyclopentanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037027
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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